![molecular formula C21H20N6O3 B2380071 N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 847386-79-2](/img/structure/B2380071.png)
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20N6O3 and its molecular weight is 404.43. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, identified by its CAS number 847386-79-2, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of the compound is C21H20N6O3 with a molecular weight of 404.4 g/mol. The structure includes a triazole and pyrimidine moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
CAS Number | 847386-79-2 |
Molecular Formula | C21H20N6O3 |
Molecular Weight | 404.4 g/mol |
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. The triazole and pyrimidine components are particularly noteworthy for their roles in inhibiting cancer cell proliferation.
-
Mechanism of Action :
- The compound appears to exert its anticancer effects through multiple pathways, including the inhibition of key enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDAC) .
- It has been shown to induce cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) .
-
Case Studies :
- A study demonstrated that derivatives of similar triazole compounds exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.39 to 3.16 µM . This suggests that modifications in the structure can lead to enhanced activity.
- Another investigation indicated that compounds with similar structural features displayed a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Functional Groups :
- Comparative Analysis :
Scientific Research Applications
Structure and Composition
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C27H27N3O3, with a molecular weight of approximately 445.53 g/mol.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that similar triazolo-pyrimidine derivatives showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol/L, suggesting potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's anticancer potential has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, derivatives similar to N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have demonstrated cytotoxic effects against breast and colon cancer cells .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Experimental data suggest that it can effectively inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazolo-pyrimidine derivatives, this compound exhibited superior antimicrobial activity compared to standard antibiotics. The study highlighted its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on human breast cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis. Flow cytometry analysis demonstrated an increase in the sub-G1 population indicative of apoptotic cells upon treatment with the compound .
Case Study 3: Oxidative Stress Reduction
Research on oxidative stress markers in animal models indicated that administration of this compound reduced malondialdehyde levels while increasing glutathione concentrations. This suggests a protective effect against oxidative damage in tissues .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13-4-9-17(14(2)10-13)23-18(28)11-26-12-22-20-19(21(26)29)24-25-27(20)15-5-7-16(30-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCQNUFOJOWJRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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